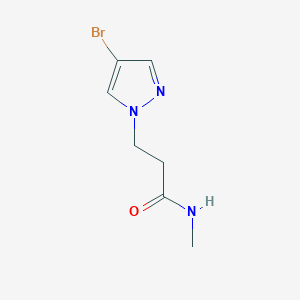amine CAS No. 1250062-91-9](/img/structure/B3093845.png)
[2-(2-Ethoxyethoxy)ethyl](methyl)amine
説明
“2-(2-Ethoxyethoxy)ethylamine” is a chemical compound with the CAS Number: 1250062-91-9 . It has a molecular weight of 147.22 . The IUPAC name for this compound is 2-(2-ethoxyethoxy)-N-methylethanamine . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “2-(2-Ethoxyethoxy)ethylamine” is 1S/C7H17NO2/c1-3-9-6-7-10-5-4-8-2/h8H,3-7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(2-Ethoxyethoxy)ethylamine” is a liquid at room temperature . It has a refractive index of n/D 1.441 and a density of 0.987 .科学的研究の応用
Polymer Functionalization and Modification
Poly(2-oxazoline)s (PAOx) are polymers with a wide range of applications due to their chemical diversity, which can be tailored by changing initiators, monomers, and terminating agents. A study demonstrated the use of methyl bromoacetate as an initiator for the polymerization of 2-ethyl-2-oxazoline, enabling the introduction of various functional end-groups to PAOx through post-polymerization modification with different amines. This process allows for significant versatility in modifying polymer properties, such as altering the lower critical solution temperature (LCST) behavior based on the introduced end-group, highlighting the potential of functionalization in creating polymers with specific desired characteristics (Podevyn et al., 2019).
Solar Cell Enhancement
Amine-based fullerene derivatives have been applied as acceptor and cathode interfacial materials in polymer solar cells, demonstrating a method to improve the efficiency of solar energy conversion. The study utilized a fullerene derivative, specifically designed to enhance electron mobility, which resulted in improved power conversion efficiency (PCE) of solar cells. This approach indicates the role of amine-functionalized materials in developing more efficient solar energy devices, offering a pathway to optimize organic solar cell performance through material innovation (Lv et al., 2014).
Biocompatible Polymers for Biomedical Applications
Poly(2-oxazoline)s, due to their biocompatibility and chemical versatility, have garnered interest for biomedical applications. Expanding the chemical toolbox of PAOx, researchers have demonstrated a straightforward method for introducing a wide range of functionalities to PAOx side chains through uncatalyzed amidation reactions. This process facilitates the creation of polymers with secondary amide groups and various functional groups, offering a versatile platform for developing biocompatible materials suitable for medical use, such as drug delivery systems and tissue engineering scaffolds (Mees & Hoogenboom, 2015).
CO2 Capture Technologies
Research into amino alcohols for CO2 capture from flue gas streams has identified compounds with significantly higher CO2 absorption capacities compared to traditional solvents like monoethanolamine (MEA). By synthesizing new amino alcohols, scientists aim to incorporate the benefits of amine blends into single molecules or create new materials for solvent formulation. This strategy could lead to more efficient and less energy-intensive CO2 capture processes, contributing to efforts to reduce greenhouse gas emissions and combat climate change (Maneeintr et al., 2009).
Stone Conservation
Epoxy-silica polymers have been investigated for their potential as stone conservation materials. The reaction between specific epoxy derivatives and a primary amine leads to solids with properties useful for conserving stone materials. These materials exhibit desirable porosity, water absorption properties, and contact angles, suggesting their applicability in preserving historical stone structures and artworks, highlighting the interdisciplinary applications of chemical research in cultural heritage preservation (Cardiano et al., 2005).
These studies underscore the broad applicability of 2-(2-Ethoxyethoxy)ethylamine and related compounds across various scientific fields, from materials science to environmental technology, showcasing the potential of chemical innovation in addressing diverse challenges.
Safety and Hazards
“2-(2-Ethoxyethoxy)ethylamine” is classified as dangerous with the signal word "Danger" . It has hazard statements H226, H314, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
作用機序
Mode of Action
Amines are known to participate in a variety of biochemical reactions, including acting as nucleophiles in substitution reactions . The compound’s ethoxyethoxy groups may also interact with biological targets, potentially influencing its mode of action.
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-(2-Ethoxyethoxy)ethylamine . For instance, its stability may be affected by temperature and pH, while its efficacy may be influenced by the presence of other molecules that compete for the same targets.
特性
IUPAC Name |
2-(2-ethoxyethoxy)-N-methylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-3-9-6-7-10-5-4-8-2/h8H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZLMRWXADMEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-Fluoropyridin-2-yl)amino]ethan-1-ol](/img/structure/B3093772.png)

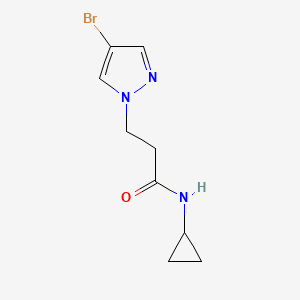

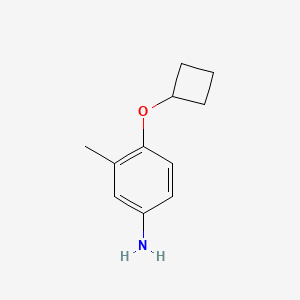
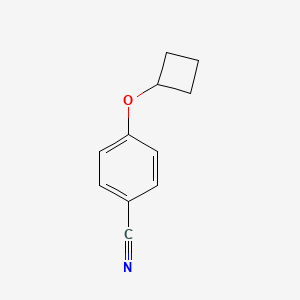
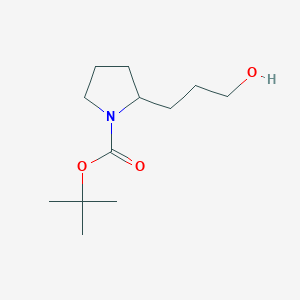



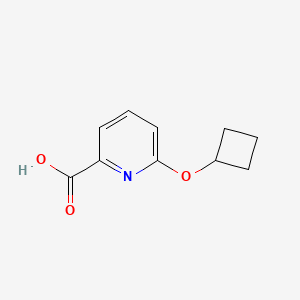
![2-chloro-N-[(4-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B3093866.png)

